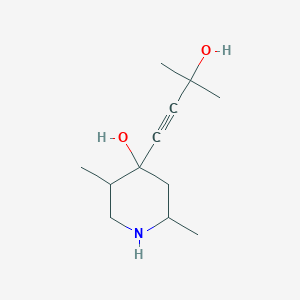
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoquinone, characterized by the presence of two ethoxy groups at the 2 and 6 positions on the cyclohexa-2,5-diene-1,4-dione ring. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione can be synthesized through the reaction of 1,4-benzenediol with ethanol under alkaline conditions. The reaction typically involves base catalysis, heating, and stirring to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis and electron transfer reactions.
Biology: Investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fluorescent materials, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Diethoxycyclohexa-2,5-diene-1,4-dione involves its ability to act as an electrophilic center due to the presence of keto groups. These groups attract nucleophilic species, leading to various addition reactions. The compound can also interact with molecular targets such as enzymes and proteins, influencing cellular pathways and inducing effects like apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Dimethylcyclohexa-2,5-diene-1,4-dione: Contains methyl groups instead of ethoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Contains a phenyl group instead of ethoxy groups
Uniqueness
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific ethoxy substitutions, which influence its reactivity and applications. The ethoxy groups provide distinct electronic and steric properties, making it suitable for specific chemical reactions and industrial applications .
Propiedades
Número CAS |
25762-79-2 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O4/c1-3-13-8-5-7(11)6-9(10(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
KEPINQKIQUMGNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)C=C(C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


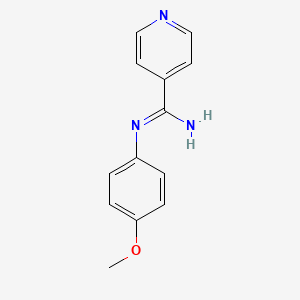
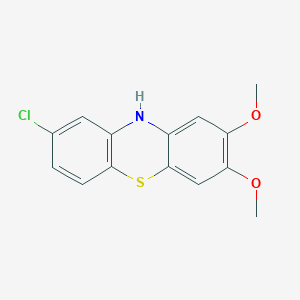
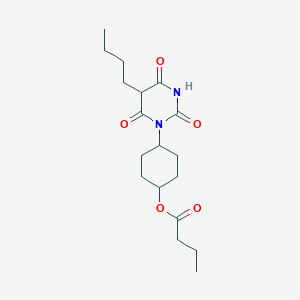
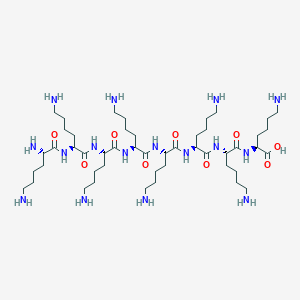
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
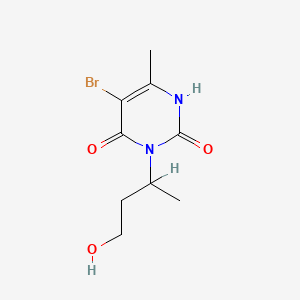

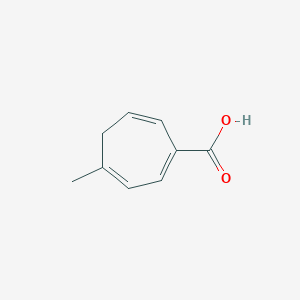
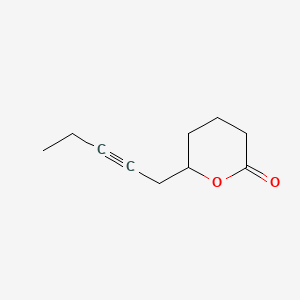


![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)

